molecular formula C27H31FN4O B2706382 (4-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1326905-91-2

(4-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B2706382
CAS No.: 1326905-91-2
M. Wt: 446.57
InChI Key: XJWZNMQIFTUZRW-UHFFFAOYSA-N
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Description

(4-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C27H31FN4O and its molecular weight is 446.57. The purity is usually 95%.
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Biological Activity

The compound (4-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone , with the CAS number 1326905-91-2, is a complex organic molecule that integrates several pharmacologically relevant moieties. Its structure suggests significant potential for biological activity, particularly in the fields of medicinal chemistry and drug development.

Structural Characteristics

This compound features:

  • Quinoline scaffold : Known for its extensive biological activity.
  • Piperazine and piperidine rings : These enhance interaction capabilities with biological targets.

The molecular formula is C27H31FN4OC_{27}H_{31}FN_{4}O and it has a molecular weight of 446.6 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The unique arrangement of its structural components may allow it to disrupt normal biological functions, leading to therapeutic effects.

Predicted Biological Activities

Based on computational studies, this compound is predicted to exhibit several biological activities, including:

  • Antimicrobial : Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anticancer : The quinoline structure is often associated with anticancer properties due to its ability to intercalate DNA and inhibit topoisomerases.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-MethylquinolineMethyl group on quinolineAntimicrobial
1-(2-Pyridyl)piperazinePiperazine ring with pyridineCNS activity
6-FluoroquinoloneFluorine-substituted quinoloneAntibacterial

The unique combination of piperazine and piperidine rings along with a fluoroquinoline structure in this compound may enhance its bioactivity compared to simpler analogs .

Antibacterial Activity

In a study evaluating various quinoline derivatives, compounds similar to this compound were found to exhibit low micromolar minimal inhibitory concentrations (MIC) against clinically relevant bacteria . This indicates strong potential as a broad-spectrum antibacterial agent.

Anticancer Potential

Research has indicated that quinoline derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown that compounds with similar structures can effectively target cancer cells while sparing normal cells .

Properties

IUPAC Name

[4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31FN4O/c1-19-6-7-20(2)25(16-19)30-12-14-31(15-13-30)26-22-17-21(28)8-9-24(22)29-18-23(26)27(33)32-10-4-3-5-11-32/h6-9,16-18H,3-5,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWZNMQIFTUZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCCCC5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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